molecular formula C13H20O8 B12090737 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid CAS No. 3058-05-7

2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid

Cat. No.: B12090737
CAS No.: 3058-05-7
M. Wt: 304.29 g/mol
InChI Key: PVCPWBCCWVKROB-UHFFFAOYSA-N
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Description

2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of four oxygen atoms arranged in a spiro configuration, which imparts distinct chemical properties. It is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic acetal. This intermediate is then further reacted with propionic acid derivatives to introduce the dipropionic acid functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid involves its interaction with molecular targets through its reactive spirocyclic structure. The compound can form stable complexes with various biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid stands out due to its dipropionic acid functionality, which imparts additional reactivity and potential for forming diverse chemical derivatives. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Properties

CAS No.

3058-05-7

Molecular Formula

C13H20O8

Molecular Weight

304.29 g/mol

IUPAC Name

3-[3-(2-carboxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanoic acid

InChI

InChI=1S/C13H20O8/c14-9(15)1-3-11-18-5-13(6-19-11)7-20-12(21-8-13)4-2-10(16)17/h11-12H,1-8H2,(H,14,15)(H,16,17)

InChI Key

PVCPWBCCWVKROB-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)CCC(=O)O)COC(OC2)CCC(=O)O

Origin of Product

United States

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